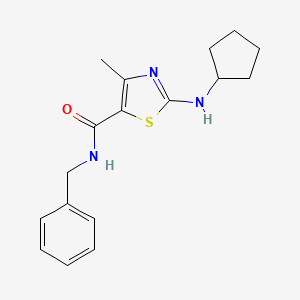![molecular formula C18H25N3O3 B4512359 N-cyclohexyl-N'-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)methyl]urea](/img/structure/B4512359.png)
N-cyclohexyl-N'-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)methyl]urea
Descripción general
Descripción
This compound belongs to a class of chemicals that have been studied for their unique structural and chemical properties. Its synthesis and analysis contribute to the broader field of organic chemistry, particularly in understanding the behavior of complex urea derivatives.
Synthesis Analysis
- Synthesis of similar urea compounds involves reactions of specific diols with chlorides of aryl/cyclohexyl carbamidophosphoric acids in the presence of triethylamine at room temperature (Reddy et al., 2003).
- Another related synthesis method involves the condensation of aromatic aldehydes and 5,5-dimethyl-1,3-cyclohexanedione catalyzed by urea under ultrasound, indicating a preference for environmentally friendly techniques (Li et al., 2012).
Molecular Structure Analysis
- Ureas derived from 3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9β-amine, which might be structurally similar, show a preferred flattened chair–chair conformation with various cyclohexane ring flattenings (Iriepa et al., 1997).
Chemical Reactions and Properties
- Urea compounds are known to undergo various chemical reactions, such as Ugi reactions leading to new classes of compounds. For example, cyclohexyl isocyanide reacts to form cyclic dipeptidyl ureas (Sañudo et al., 2006).
- In another study, the solid-state structure and reactivity of NbCl(5) x (N,N'-dicyclohexylurea) were examined, demonstrating coordination-induced changes in urea (Aresta et al., 2010).
Physical Properties Analysis
- The physical properties of urea derivatives, such as their solubility, melting points, and crystalline structures, are crucial for understanding their applications and behavior in different environments. For instance, the synthesis and properties of 1,3-disubstituted ureas containing bicyclic lipophilic groups were studied for their potential as inhibitors in biological systems (Pitushkin et al., 2020).
Chemical Properties Analysis
- The chemical properties, such as reactivity with different functional groups and stability under various conditions, are key to their applications in synthesis and other chemical processes. A study on the synthesis of ureas from carboxylic acids demonstrated the versatility and effectiveness of urea compounds in chemical synthesis (Thalluri et al., 2014).
Propiedades
IUPAC Name |
1-cyclohexyl-3-[(3,5-dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c22-16-14-11-6-7-12(9-8-11)15(14)17(23)21(16)10-19-18(24)20-13-4-2-1-3-5-13/h6-7,11-15H,1-5,8-10H2,(H2,19,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBIYLJZKSTGNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCN2C(=O)C3C4CCC(C3C2=O)C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B4512281.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B4512283.png)



![2-[3-(7-methoxy-1H-indol-1-yl)propanoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4512315.png)

![4-chloro-N-{4-[(dimethylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B4512366.png)
![N-[(1-oxo-2(1H)-phthalazinyl)acetyl]valine](/img/structure/B4512374.png)
![3-methoxy-N-[2-(3-methylphenoxy)ethyl]benzamide](/img/structure/B4512385.png)
![N-(2-methyl-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-9H-xanthene-9-carboxamide](/img/structure/B4512391.png)

![3-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]thio}-2-butanone](/img/structure/B4512404.png)
![6-isopropyl-1,3-dimethyl-N-2-pyridinyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4512411.png)